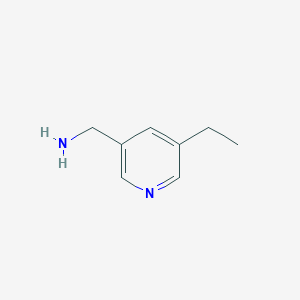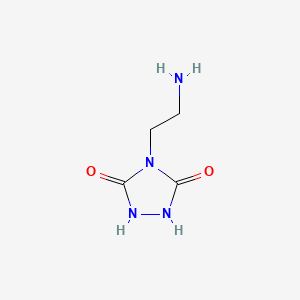![molecular formula C13H13Br2NO B13507322 5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide](/img/structure/B13507322.png)
5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide is an organic compound with the molecular formula C13H13Br2NO and a molecular weight of 359.06 g/mol . This compound is characterized by the presence of a bromomethyl group attached to a phenoxy ring, which is further connected to a methylpyridine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide involves several steps. One common method includes the bromination of 4-methylphenol to form 4-(bromomethyl)phenol, which is then reacted with 2-methylpyridine under specific conditions to yield the desired compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives. Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents.
Applications De Recherche Scientifique
5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: The compound is used in biochemical studies to investigate its effects on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved depend on the specific application and target molecules .
Comparaison Avec Des Composés Similaires
5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide can be compared with similar compounds such as:
4-(Bromomethyl)phenol: A precursor in the synthesis of the compound.
2-Methylpyridine: Another precursor used in the synthesis.
Other Bromomethyl Derivatives: Compounds with similar structures but different substituents. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13Br2NO |
|---|---|
Poids moléculaire |
359.06 g/mol |
Nom IUPAC |
5-[4-(bromomethyl)phenoxy]-2-methylpyridine;hydrobromide |
InChI |
InChI=1S/C13H12BrNO.BrH/c1-10-2-5-13(9-15-10)16-12-6-3-11(8-14)4-7-12;/h2-7,9H,8H2,1H3;1H |
Clé InChI |
KMAODHXQADDWEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)OC2=CC=C(C=C2)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


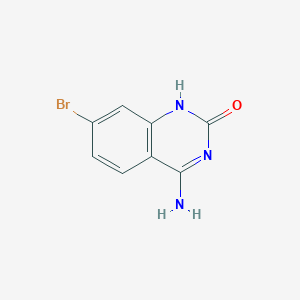
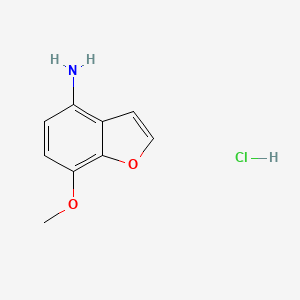
![((1S,2S,5R)-3-Azabicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13507256.png)
![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylicacid,trans](/img/structure/B13507257.png)
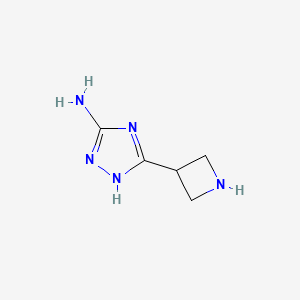
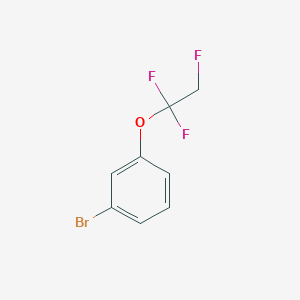
![3-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13507282.png)
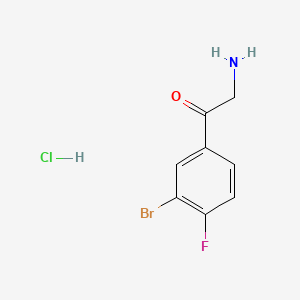
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide hydrochloride](/img/structure/B13507294.png)
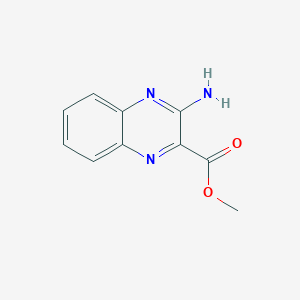
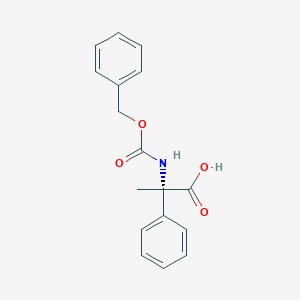
![tert-butyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13507303.png)
